molecular formula C9H11NO2 B140496 5-Acetyl-1,3-dimethylpyridin-2(1H)-one CAS No. 129689-53-8

5-Acetyl-1,3-dimethylpyridin-2(1H)-one

Cat. No. B140496
M. Wt: 165.19 g/mol
InChI Key: VKGHTCONPVUCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-1,3-dimethylpyridin-2(1H)-one, also known as acetylacetone, is a widely used organic compound in various fields of science. It is a yellowish liquid with a fruity odor and is soluble in water, ethanol, and ether. Acetylacetone is a beta-diketone, which means it has two carbonyl groups separated by a single carbon atom. This unique structure gives it many interesting properties, making it useful in a variety of applications.

Mechanism Of Action

Acetylacetone acts as a bidentate ligand, meaning it can bond to a metal ion through two coordination sites. The carbonyl groups in 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee form a six-membered ring with a metal ion, which stabilizes the complex. This mechanism is utilized in many analytical techniques, such as spectrophotometry and chromatography.

Biochemical And Physiological Effects

Acetylacetone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages And Limitations For Lab Experiments

Acetylacetone has many advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee has some limitations. It is a volatile compound that can evaporate quickly, making it difficult to handle in certain experiments. It can also react with some metal ions, leading to the formation of insoluble complexes.

Future Directions

There are many future directions for research on 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. One potential area of study is its use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its application in the synthesis of new organic compounds with unique properties. Additionally, 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee could be used as a chelating agent in environmental remediation to remove metal ions from contaminated soil and water.

Synthesis Methods

Acetylacetone can be synthesized through several methods, but the most common one is the Claisen condensation reaction. In this reaction, ethyl acetoacetate is treated with sodium ethoxide in ethanol to form 5-Acetyl-1,3-dimethylpyridin-2(1H)-onee. The reaction is carried out under reflux conditions for several hours, and the product is then isolated by distillation.

Scientific Research Applications

Acetylacetone has been extensively studied for its applications in various scientific research fields. It is used as a chelating agent in analytical chemistry to determine the concentration of metal ions in a sample. It is also used as a precursor in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

CAS RN

129689-53-8

Product Name

5-Acetyl-1,3-dimethylpyridin-2(1H)-one

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-acetyl-1,3-dimethylpyridin-2-one

InChI

InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-10(3)9(6)12/h4-5H,1-3H3

InChI Key

VKGHTCONPVUCTB-UHFFFAOYSA-N

SMILES

CC1=CC(=CN(C1=O)C)C(=O)C

Canonical SMILES

CC1=CC(=CN(C1=O)C)C(=O)C

synonyms

2(1H)-Pyridinone, 5-acetyl-1,3-dimethyl- (9CI)

Origin of Product

United States

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